molecular formula C12H16BrNO4S B8334038 Ethyl 4-(6-bromopyridin-3-yl)-2-(methylsulfonyl)butanoate

Ethyl 4-(6-bromopyridin-3-yl)-2-(methylsulfonyl)butanoate

Cat. No. B8334038
M. Wt: 350.23 g/mol
InChI Key: IRMJYGSVVMCFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(6-bromopyridin-3-yl)-2-(methylsulfonyl)butanoate is a useful research compound. Its molecular formula is C12H16BrNO4S and its molecular weight is 350.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(6-bromopyridin-3-yl)-2-(methylsulfonyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(6-bromopyridin-3-yl)-2-(methylsulfonyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-(6-bromopyridin-3-yl)-2-(methylsulfonyl)butanoate

Molecular Formula

C12H16BrNO4S

Molecular Weight

350.23 g/mol

IUPAC Name

ethyl 4-(6-bromopyridin-3-yl)-2-methylsulfonylbutanoate

InChI

InChI=1S/C12H16BrNO4S/c1-3-18-12(15)10(19(2,16)17)6-4-9-5-7-11(13)14-8-9/h5,7-8,10H,3-4,6H2,1-2H3

InChI Key

IRMJYGSVVMCFSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CN=C(C=C1)Br)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl(methylsulfonyl)acetate (1090 mg, 6.6 mmol, 1.0 equiv) in DMF (11 mL) was added dropwise to a mixture of 60% sodium hydride in mineral oil (315 mg, 7.9 mmol, 1.2 equiv) in DMF (11 mL) at 0° C. The reaction was warmed to room temperature and allowed to stir for 40 min. The reaction was cooled to 0° C. and a solution of 2-bromo-5-(2-iodoethyl)pyridine (2560 mg, 8.2 mmol, 1.3 equiv) in DMF (11 mL) was added dropwise, and the reaction was allowed to stir for 3 days. Saturated aqueous ammonium chloride solution (30 mL) was added, and the mixture was extracted with ethyl acetate (3×70 mL). The combined organic layers were washed with brine (60 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by flash chromatography (7:3 heptane/ethyl acetate) to provide the title compound as a white solid (1628 mg, 71%). MS (LCMS) m/z 352.1 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.29-1.35 (m, 3H) 2.30-2.44 (m, 2H) 2.62-2.78 (m, 2H) 3.00 (s, 3H) 3.71 (dd, J=9.37, 4.68 Hz, 1H) 4.21-4.35 (m, 2H) 7.36-7.46 (m, 2H) 8.19 (d, J=1.56 Hz, 1H).
Quantity
1090 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
315 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2560 mg
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
71%

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